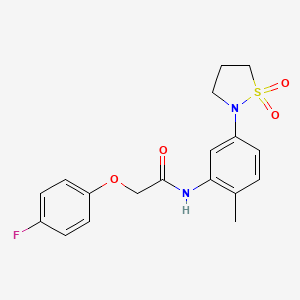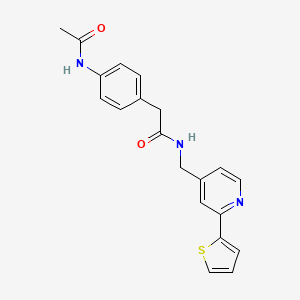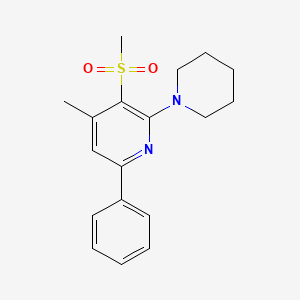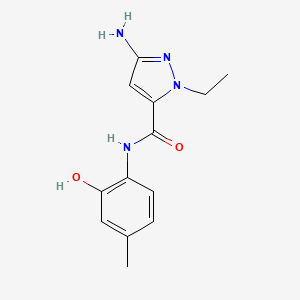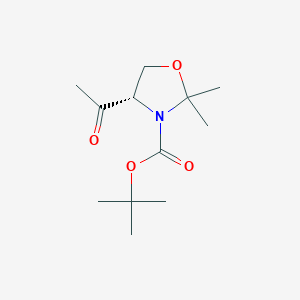![molecular formula C14H25N3O2 B2606789 N-(1-cyano-1,2-dimethylpropyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide CAS No. 1281080-71-4](/img/structure/B2606789.png)
N-(1-cyano-1,2-dimethylpropyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1,2-dimethylpropyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide is a useful research compound. Its molecular formula is C14H25N3O2 and its molecular weight is 267.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Nonlinear Optical Materials
Research on compounds structurally similar to N-(1-cyano-1,2-dimethylpropyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide has contributed to the understanding of nonlinear optical materials. For instance, the study of push-pull molecules, which include variations of piperidine groups, has shown significant bond-length alternation effects. These findings are crucial for developing novel nonlinear optical chromophores, highlighting how donor strength and conjugation length impact materials' optical properties (Gainsford, Bhuiyan, & Kay, 2008).
Antimicrobial Nano-Materials
Compounds featuring piperidin-1-yl acetamide derivatives have been explored for their antimicrobial properties, particularly against pathogenic bacteria and Candida species. Such research underscores the potential of these compounds in creating more effective antimicrobial agents. The investigation into the cytotoxic properties of these derivatives further supports their applicability in medical and biological fields (Mokhtari & Pourabdollah, 2013).
Azaheterocycle Synthesis
The acid-promoted cyclodehydration of amino alcohols, involving compounds like N,N-dimethylacetamide dimethyl acetal (DMADA), facilitates the synthesis of piperidines with various substituents. This process is vital for creating diverse azaheterocycles, demonstrating the chemical versatility and application in synthesizing complex organic structures (Hwang et al., 2014).
Antitumor and Antioxidant Activities
Cyanoacetamide-based research has led to the synthesis of novel compounds with promising antitumor and antioxidant activities. By manipulating the cyanoacetamide backbone, researchers have developed derivatives exhibiting significant biological activities, highlighting the potential therapeutic applications of these compounds (Bialy & Gouda, 2011).
Stereoselective Synthesis of Piperidines
The stereoselective synthesis of cis-3,4-disubstituted piperidines showcases the advancements in creating compounds with specific stereochemical configurations. This research is crucial for the development of pharmaceuticals, where the stereochemistry can significantly impact the drug's efficacy and safety (Mollet et al., 2011).
Propiedades
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2/c1-11(2)14(3,10-15)16-13(19)8-17-6-4-12(9-18)5-7-17/h11-12,18H,4-9H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFTYKPZHBOLRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN1CCC(CC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 5,5,7,7-tetramethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2606706.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one](/img/structure/B2606711.png)
![2-[[1-(3,4-Dimethylbenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2606714.png)
![[1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 4-methylbenzenesulfonate](/img/structure/B2606715.png)
![2-(Pyridin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B2606716.png)
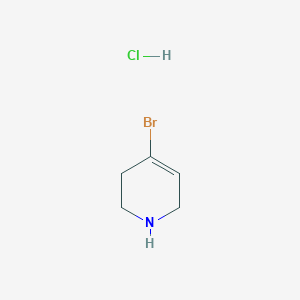

![[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2606721.png)
